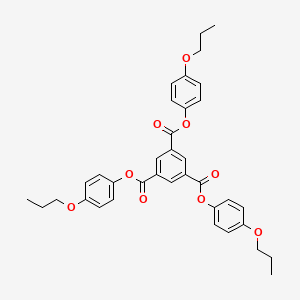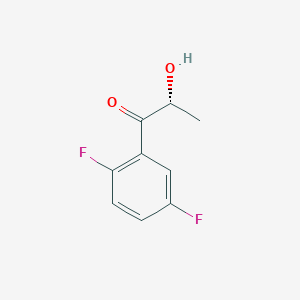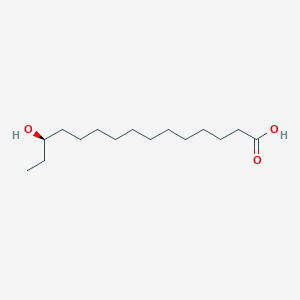
(13R)-13-hydroxypentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13R)-13-hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 13th carbon of a 15-carbon chain This compound is a stereoisomer, specifically the ®-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its (S)-enantiomer counterpart
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (13R)-13-hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains. Chemical synthesis can also be achieved through the use of reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant, which facilitates the addition of a hydroxyl group to the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific hydroxylase enzymes. These microorganisms can be cultured in large bioreactors, where they convert substrates like pentadecanoic acid into the desired hydroxylated product. This method is advantageous due to its specificity and efficiency, as well as its potential for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(13R)-13-hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 13-ketopentadecanoic acid or 13-carboxypentadecanoic acid.
Reduction: Formation of pentadecane.
Substitution: Formation of 13-chloropentadecanoic acid or 13-aminopentadecanoic acid.
Wissenschaftliche Forschungsanwendungen
(13R)-13-hydroxypentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular signaling and metabolism, particularly in the context of lipid biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants, as well as in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of (13R)-13-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation. The hydroxyl group at the 13th carbon position allows it to participate in hydrogen bonding and other interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(13S)-13-hydroxypentadecanoic acid: The (S)-enantiomer of the compound, which has a different three-dimensional arrangement and potentially different biological activity.
13-hydroxyoctadecadienoic acid (13-HODE): A hydroxylated fatty acid with a similar structure but a longer carbon chain and additional double bonds.
9-hydroxyoctadecadienoic acid (9-HODE): Another hydroxylated fatty acid with the hydroxyl group at the 9th carbon position.
Uniqueness
(13R)-13-hydroxypentadecanoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and other hydroxylated fatty acids. Its specific properties make it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
923565-18-8 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
(13R)-13-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI-Schlüssel |
XEBPWQJPKCLCII-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@H](CCCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CCC(CCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

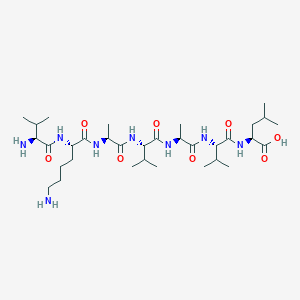

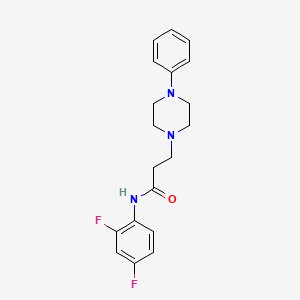
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
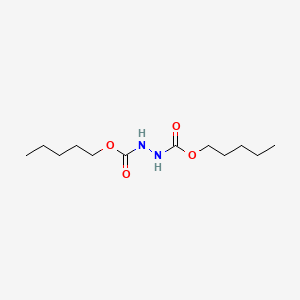
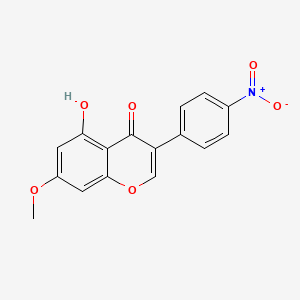

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
